molecular formula C21H21NO6 B1390412 Fmoc-alpha-methyl-DL-glutamic acid CAS No. 1219372-49-2

Fmoc-alpha-methyl-DL-glutamic acid

Cat. No. B1390412
CAS RN: 1219372-49-2
M. Wt: 383.4 g/mol
InChI Key: YORGKHGDLMQZGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-alpha-methyl-DL-glutamic acid is an Fmoc protected derivative of glutamic acid . It belongs to the category of unusual amino acids and analogs of aspartic and glutamic acids . Its molecular weight is 383.4 and its molecular formula is C21H21NO6 .


Synthesis Analysis

Fmoc-alpha-methyl-DL-glutamic acid is used in peptide synthesis . Stable Fmoc-, Boc-, and Alloc-benzotriazoles react with various amino acids including unprotected serine and glutamic acid, in the presence of triethylamine at 20˚C to afford Fmoc-, Boc-, and Alloc-protected amino acids in very good yields free of dipeptide and tripeptide impurities .


Molecular Structure Analysis

The molecular structure of Fmoc-alpha-methyl-DL-glutamic acid is represented by the canonical SMILES string: CC(CCC(=O)O)(C(=O)O)NC(=O)OCC1c2ccccc2-c3c1cccc3 .


Chemical Reactions Analysis

Fmoc-alpha-methyl-DL-glutamic acid is an Fmoc protected derivative of glutamic acid . The Fmoc group is a base-labile protecting group, which can be removed under mildly basic conditions .


Physical And Chemical Properties Analysis

Fmoc-alpha-methyl-DL-glutamic acid has a molecular weight of 383.4 and a molecular formula of C21H21NO6 . It has a LogP value of 3.4376 and a Polar Surface Area (PSA) of 116.42 . It is recommended to be stored at 4 ℃ .

Future Directions

Fmoc-alpha-methyl-DL-glutamic acid is primarily used for research purposes . Its role in peptide synthesis suggests potential applications in the development of new peptides and proteins for therapeutic and other uses .

properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO6/c1-21(19(25)26,11-10-18(23)24)22-20(27)28-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17H,10-12H2,1H3,(H,22,27)(H,23,24)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YORGKHGDLMQZGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-alpha-methyl-DL-glutamic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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